Fructo-oligosaccharide DP11 can be sourced from natural sources such as chicory root and Jerusalem artichoke, where inulin is abundant. Additionally, it can be synthesized enzymatically from sucrose using specific enzymes like inulosucrase. This enzymatic method allows for higher yields and more controlled production compared to extraction from plants .
Fructo-oligosaccharides are classified based on their degree of polymerization, which refers to the number of monosaccharide units they contain. DP11 indicates that this oligosaccharide consists of 11 fructose units. This classification is significant as it influences the functional properties and potential health benefits of the compound.
The synthesis of fructo-oligosaccharide DP11 typically involves enzymatic processes. One common method is the transfructosylation of sucrose using inulosucrase, an enzyme that catalyzes the transfer of fructose units from sucrose to form longer chains of fructooligosaccharides.
Fructo-oligosaccharide DP11 consists predominantly of fructose units linked by β-(2→1) glycosidic bonds. The molecular structure can be represented as a linear chain with terminal glucose or fructose units depending on the synthesis method.
The molecular formula for fructo-oligosaccharide DP11 is typically represented as , reflecting its composition of carbon, hydrogen, and oxygen atoms.
Fructo-oligosaccharides undergo various chemical reactions, primarily involving hydrolysis and transfructosylation:
The reaction kinetics can be influenced by factors such as temperature, pH, and substrate concentration. For instance, increasing temperature generally enhances enzyme activity up to a certain threshold before denaturation occurs .
The mechanism through which fructo-oligosaccharide DP11 exerts its biological effects primarily involves its fermentation by gut microbiota. These oligosaccharides are not digested in the upper gastrointestinal tract but reach the colon intact, where they serve as substrates for beneficial bacteria.
Studies have shown that consumption of fructo-oligosaccharides can increase populations of beneficial bacteria such as Bifidobacteria and Lactobacilli, leading to improved gut health and enhanced immune function .
Fructo-oligosaccharide DP11 is generally a white to off-white powder that is soluble in water. Its solubility is crucial for its application in food products and supplements.
Fructo-oligosaccharide DP11 has several applications in scientific research and industry:
Fructo-oligosaccharide DP11/GF10 is a well-defined oligosaccharide characterized by a linear chain of 10 fructose units terminated by a single D-glucosyl unit at the non-reducing end. The fructose subunits are interconnected exclusively via β-(2→1) glycosidic bonds, forming a structurally consistent backbone [1] [3] [5]. This linkage configuration is critical for its biochemical stability, as β-glycosidic bonds resist hydrolysis by human digestive enzymes, classifying DP11 as a nondigestible oligosaccharide [4] [6]. The terminal glucose moiety is attached via an α-linkage, completing the GF10 structure (where "G" denotes glucose and "F10" signifies 10 fructose residues) [5] [8].
Glycosidic Bond Specificity:
The degree of polymerization (DP=11) is a definitive structural metric for this compound, encompassing one glucose and ten fructose units. DP11 occupies an intermediate position in the fructooligosaccharide (FOS) spectrum, bridging lower-DP scFOS (DP 3–5) and inulin-type polymers (DP > 20) [2] [4]. Its chain length directly influences its physicochemical and functional properties:
Functional Implications of DP=11:
Table 1: DP-Dependent Functional Properties of FOS
FOS Type | DP Range | Glycosidic Bonds | Primary Functional Attributes |
---|---|---|---|
scFOS | 3–5 | β-(2→1) | Rapid fermentation, high sweetness |
DP11 | 11 | β-(2→1) | Moderate fermentation, targeted prebiotic activity |
Inulin | 20–60 | β-(2→1) | Slow fermentation, bulking agent |
The molecular formula of DP11 is C66H112O56, with a molecular weight of 1801.56 g/mol [1] [3] [8]. Stereochemical features arise from the uniform β-D-fructofuranose configurations and the terminal α-D-glucopyranose unit. Key structural attributes include:
Stereochemical Details:
Table 2: Molecular Characteristics of FOS DP11
Property | Value | Method of Confirmation |
---|---|---|
Molecular formula | C66H112O56 | High-resolution mass spectrometry |
Molecular weight | 1801.56 g/mol | FPLC-RID, HPAEC-PAD [5] |
Glycosidic bond ratio | 10 β-(2→1), 1 α-(1↔2) | NMR, enzymatic hydrolysis [2] |
CAS registry | 137405-36-8 | Chemical databases [8] |
Bioactivity divergence across the DP spectrum is driven by chain-length-dependent interactions with microbial enzymes and host receptors:
Metabolic Fate Comparisons:
Immunomodulatory Activity:
Physicochemical Contrasts:
Table 3: Structural and Functional Comparison of FOS by DP
Property | Low-DP FOS (DP 3–5) | DP11 | High-DP Inulin (DP > 20) |
---|---|---|---|
Molecular weight | 504–822 g/mol | 1801.56 g/mol | >3200 g/mol |
Fermentation site | Proximal colon | Transverse/distal colon | Distal colon |
Prebiotic specificity | Broad-spectrum Bifidobacteria | Bifidobacterium longum strains | Limited microbiota |
Functional applications | Sweetener, yogurt additives | Targeted prebiotics, stabilizers | Fat replacers, texturizers |
Stereochemical note: The β-(2→1) linkage uniformity across all DP categories differentiates inulin-type FOS from levan-type FOS (β-(2→6) linkages), which exhibit distinct fermentation profiles and bioactivities [4] [6].
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